molecular formula C16H23N5O3 B5536556 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide

Cat. No. B5536556
M. Wt: 333.39 g/mol
InChI Key: RNWCAWSRHBVGTH-UHFFFAOYSA-N
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Description

N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide, also known as MP-470, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Scientific Research Applications

Anticonvulsant Activity

Research has been conducted on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, showing significant anticonvulsant activity. These compounds, combining chemical fragments of known antiepileptic drugs, displayed broad spectra of activity across various preclinical seizure models. Their safety profile was notably better than some clinically relevant antiepileptic drugs, indicating their potential as safer anticonvulsant agents (Kamiński et al., 2015).

Synthesis and Reactivity

Another study focused on the diastereoselective synthesis of functionalized tetrahydropyrimidin‐2‐thiones via a one-pot reaction involving morpholine among other reagents. This synthesis process highlighted the compound's utility in creating scaffolds with potential biological activity and its role in facilitating complex chemical reactions (Zhenming Liu et al., 2014).

Anti-hyperglycemic Activity

Novel carboximidamides derived from cyanamides linked with pyrimidine moiety were investigated for their anti-hyperglycemic effects. These compounds, after reaction with morpholine, showed significant potential in reducing blood glucose levels, comparable to the effects of metformin, suggesting their application in managing diabetes (A. Moustafa et al., 2021).

properties

IUPAC Name

N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-12(21-4-2-3-15(21)22)16(23)17-10-13-9-14(19-11-18-13)20-5-7-24-8-6-20/h9,11-12H,2-8,10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWCAWSRHBVGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=N1)N2CCOCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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